molecular formula C29H26N2O3 B5138759 2-(Biphenyl-4-yloxy)-1-[4-(naphthalen-1-ylcarbonyl)piperazin-1-yl]ethanone

2-(Biphenyl-4-yloxy)-1-[4-(naphthalen-1-ylcarbonyl)piperazin-1-yl]ethanone

Cat. No.: B5138759
M. Wt: 450.5 g/mol
InChI Key: IEHIDHJGWBVRKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Biphenyl-4-yloxy)-1-[4-(naphthalen-1-ylcarbonyl)piperazin-1-yl]ethanone is a complex organic compound that features a biphenyl group, a naphthalene moiety, and a piperazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Biphenyl-4-yloxy)-1-[4-(naphthalen-1-ylcarbonyl)piperazin-1-yl]ethanone typically involves multiple steps:

    Formation of the biphenyl-4-yloxy group: This can be achieved through a nucleophilic substitution reaction where a biphenyl derivative reacts with an appropriate leaving group.

    Attachment of the piperazine ring: The piperazine ring can be introduced through a condensation reaction with a suitable carbonyl compound.

    Incorporation of the naphthalene moiety: This step might involve a Friedel-Crafts acylation reaction to attach the naphthalene group to the piperazine ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the biphenyl or naphthalene rings.

    Reduction: Reduction reactions could target the carbonyl group attached to the piperazine ring.

    Substitution: Various substitution reactions could occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) might be used.

    Substitution: Halogenation reagents like bromine (Br₂) or chlorination agents could be employed.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(Biphenyl-4-yloxy)-1-[4-(naphthalen-1-ylcarbonyl)piperazin-1-yl]ethanone could have various applications:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying receptor-ligand interactions.

    Medicine: Possible development as a pharmaceutical agent due to its structural features.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound acts as a receptor antagonist, it might bind to a receptor and block its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Biphenyl-4-yloxy)-1-[4-(benzoyl)piperazin-1-yl]ethanone
  • 2-(Biphenyl-4-yloxy)-1-[4-(phenylcarbonyl)piperazin-1-yl]ethanone

Uniqueness

The presence of the naphthalene moiety in 2-(Biphenyl-4-yloxy)-1-[4-(naphthalen-1-ylcarbonyl)piperazin-1-yl]ethanone might confer unique biological properties compared to similar compounds with simpler aromatic groups.

Properties

IUPAC Name

1-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-2-(4-phenylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N2O3/c32-28(21-34-25-15-13-23(14-16-25)22-7-2-1-3-8-22)30-17-19-31(20-18-30)29(33)27-12-6-10-24-9-4-5-11-26(24)27/h1-16H,17-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHIDHJGWBVRKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.